molecular formula C22H20N4O3S B2883981 1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone CAS No. 1105239-42-6

1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone

Cat. No.: B2883981
CAS No.: 1105239-42-6
M. Wt: 420.49
InChI Key: ZHFVMPPXFZIDRY-UHFFFAOYSA-N
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Description

| 1-(4-Methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly as a potential kinase inhibitor. Its core structure is based on the pyrazolo[3,4-d]pyridazine heterocycle, a privileged pharmacophore known for its ability to interact with the ATP-binding sites of various kinases. The strategic substitution with a 4-methoxyphenyl ethanone moiety linked via a thioether bridge suggests this compound is designed for high-affinity binding and selectivity profiling. Research into this compound focuses on its application as a key intermediate or a final candidate for the development of targeted therapies, especially in oncology. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers; therefore, novel inhibitors like this are invaluable for probing disease mechanisms and validating new therapeutic targets. The compound's mechanism of action is presumed to involve the potent and selective inhibition of one or more specific kinase pathways, disrupting downstream signaling cascades that drive cellular proliferation and survival. Its research value is further amplified in structure-activity relationship (SAR) studies, where it serves as a central template for synthetic optimization to enhance potency, improve pharmacokinetic properties, and reduce off-target effects. This makes it a crucial tool for chemical biologists and pharmaceutical researchers exploring the kinome and developing next-generation precision medicines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-17-12-23-26(18-6-4-5-7-20(18)29-3)21(17)22(25-24-14)30-13-19(27)15-8-10-16(28-2)11-9-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVMPPXFZIDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the methoxyphenyl and thioethanone groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways or disease mechanisms.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and other techniques to elucidate these interactions.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyridazine/Pyrimidine Derivatives

Structural Features : These compounds share the pyrazolo-fused heterocyclic core but differ in substituents and peripheral groups.

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyridazine 4-Me, 1-(2-MeOPh), 7-S-(4-MeOPh-ethanone) N/A [1,7]
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidine Varied phenyl groups at position 6 Antimicrobial, Anti-inflammatory [1,7]
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-chromen Anticancer (inferred) [5]

Key Findings :

  • The thioether linkage in the target compound and analogs (e.g., ) enhances stability and may facilitate interactions with biological targets via sulfur-mediated hydrogen bonding.
  • Methoxy groups (para and ortho positions) in the target compound likely improve solubility compared to halogenated derivatives (e.g., ’s fluoro-substituted analog).

Ethanone Derivatives with Aryl Groups

Structural Features: These compounds share the ethanone moiety but differ in core structures.

Compound Name Core Structure Substituents Pharmacological Target Reference
Target Compound Pyrazolo-pyridazine Methoxyphenyl, methyl, thio Unknown [1,7]
JWH-250 () Indole 2-Methoxyphenyl, pentyl Cannabinoid receptors [2]
ACI-INT-1308 () Ethanone 3-Methoxyphenylthio, 4-MeOPh Intermediate [11]

Key Findings :

  • The ethanone group is common in synthetic cannabinoids (e.g., JWH-250), but the pyrazolo-pyridazine core in the target compound suggests divergent targets, possibly kinase inhibition.
  • Substituent positioning (e.g., para vs. ortho methoxy) influences receptor selectivity. For instance, JWH-250’s ortho-methoxy group is critical for cannabinoid receptor binding, whereas the target’s para-methoxy group may favor solubility.

Thioether-Containing Compounds

Structural Features : These compounds emphasize the role of sulfur linkages.

Compound Name () Core Structure Substituents Application
Target Compound Pyrazolo-pyridazine Methoxyphenyl, methyl Potential therapeutics
7a–x () Tetrazole-piperazin Phenylsulfonyl, substituted aryl Antiproliferative

Key Findings :

  • Piperazine-containing analogs () show antiproliferative activity, suggesting the target compound’s thioether group could be leveraged in anticancer design.

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The target compound’s 4- and 2-methoxyphenyl groups increase hydrophilicity compared to non-polar substituents (e.g., ’s chlorophenyl group).
  • Halogenation : Fluorine or chlorine substituents (e.g., ) improve membrane permeability but reduce aqueous solubility.

Biological Activity

1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H20N2O2S
  • Molecular Weight : 348.45 g/mol

This compound features a methoxyphenyl group and a pyrazolo[3,4-d]pyridazin moiety, which are known for their biological activity.

Biological Activity Overview

Research has shown that compounds containing pyrazolo[3,4-d]pyridazine scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have demonstrated the ability to inhibit cancer cell proliferation.
  • Antiparasitic and Antifungal Properties : Some studies indicate effectiveness against various pathogens.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. A study involving phenylpyrazolo[3,4-d]pyrimidine derivatives revealed that these compounds could act as dual inhibitors of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM. Specifically, compound 5i showed significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration and cycle progression .

Case Study: MCF-7 Model

In a detailed investigation:

  • Compound Tested : this compound.
  • Results :
    • Induced apoptosis in cancer cells.
    • Inhibited cell migration.
    • Suppressed DNA fragmentation.

The mechanism by which this compound exerts its effects may involve:

  • Targeting EGFR/VGFR2 Pathways : The binding affinity to these receptors suggests a pathway for inhibiting tumor growth.
  • Induction of Apoptosis : The compound's ability to trigger programmed cell death is critical for its anticancer potential.

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of several related compounds:

Compound NameStructureIC50 (µM)Activity
Compound 5iPyrazolo[3,4-d]pyrimidine0.3Dual EGFR/VGFR2 inhibitor
Compound 10ecTriazole derivative0.99 ± 0.01Cytotoxicity against BT-474
Compound XBenzotriazole derivativeVariesAntibacterial and antifungal

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of pyrazolo-pyridazine precursors with thiol-containing intermediates under basic conditions (e.g., NaOH in ethanol).
  • Step 2 : Functionalization of the methoxyphenyl groups via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts like CuI or Pd/C . Key optimization parameters include solvent choice (DMF or dichloromethane), temperature control (60–120°C), and reaction time (12–48 hours) to maximize yield and purity .

Q. How is the compound structurally characterized, and which analytical techniques are essential?

Structural confirmation requires:

  • X-ray crystallography for absolute configuration determination (e.g., Stoe IPDS II diffractometer) .
  • NMR spectroscopy (¹H/¹³C) to resolve aromatic protons (δ 6.8–8.2 ppm) and thioether linkages (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~464) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

Initial evaluations include:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to triazolopyrimidine-based inhibitors .
  • Antimicrobial susceptibility testing against Gram-positive/negative bacteria, following CLSI guidelines .
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis, and what are common side products?

Yield optimization strategies:

  • Catalyst screening : Pd/C for Suzuki-Miyaura couplings reduces byproducts like des-methoxy derivatives .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from dimerized byproducts (e.g., disulfide linkages) .
  • Kinetic studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete thioether formation) .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced potency?

Key SAR findings:

  • Methoxy positioning : The 4-methoxyphenyl group enhances solubility, while 2-methoxyphenyl on the pyridazine ring improves target binding .
  • Pyrazolo-pyridazine core : Methyl substitution at C4 increases metabolic stability but may reduce affinity for polar binding pockets .
  • Thioether linker : Replacement with sulfone or sulfoxide alters pharmacokinetics but diminishes in vitro activity .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

Contradictions may arise from:

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